Metabotropic glutamate receptor 2 antagonist activity with pIC50 6.27 (IC50 0.54 μM)
In a pharmacological evaluation, the N-substituted pyrazole derivative 1 (which corresponds to 1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbonitrile) demonstrated antagonist activity at the metabotropic glutamate receptor 2 (mGluR2) with a pIC50 of 6.27, corresponding to an IC50 of 0.54 μM [1]. This represents the first reported quantitative antagonist data for this compound at a Class C GPCR. By comparison, unsubstituted or differently N-alkylated pyrazole-4-carbonitriles generally show no detectable mGluR2 antagonist activity in standard screening assays [2]. This level of potency positions the compound within the range of tool compounds for mGluR2 mechanistic studies.
| Evidence Dimension | mGluR2 antagonist pIC50 |
|---|---|
| Target Compound Data | pIC50 = 6.27 (IC50 = 0.54 μM) |
| Comparator Or Baseline | Unsubstituted pyrazole-4-carbonitriles: typically no detectable antagonist activity (pIC50 < 4.5) in analogous functional assays |
| Quantified Difference | Greater than 50-fold increase in antagonist potency versus unsubstituted core structures |
| Conditions | Human mGluR2 functional assay; compound screening dataset from pharmaceutical library profiling |
Why This Matters
For researchers selecting compounds for glutamate signaling or CNS target validation studies, the quantified mGluR2 antagonist activity provides a specialized characterization unavailable from generic pyrazole-carbonitriles.
- [1] TTD Drug Database. N-substituted pyrazole derivative 1 (D08JPW): Activity and target information. Therapeutic Target Database, 2025. View Source
- [2] Faria JV, Bernardino AM, et al. Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp. Bioorg Med Chem Lett. 2013;23(23):6310-6312. View Source
